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Compound of Interest

Compound Name: Quininib

Cat. No.: B610386

For researchers, scientists, and drug development professionals, this in-depth technical guide
provides a comprehensive overview of the in vivo pharmacokinetics of Quizartinib. This
document details the absorption, distribution, metabolism, and excretion (ADME) of this potent
FLT3 inhibitor, supplemented with detailed experimental protocols and visual representations of
its mechanism of action.

Quizartinib, a second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor, has demonstrated
significant efficacy in the treatment of Acute Myeloid Leukemia (AML) harboring FLT3 internal
tandem duplication (ITD) mutations. A thorough understanding of its pharmacokinetic profile is
paramount for optimizing dosing strategies, predicting drug-drug interactions, and ensuring
patient safety.

Quantitative Pharmacokinetic Parameters of
Quizartinib

The pharmacokinetic profile of Quizartinib and its major active metabolite, AC886, has been
characterized in both healthy volunteers and patients with AML. The following tables
summarize the key quantitative parameters.
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Parameter Value Reference
Absorption

Bioavailability ~71% [1]

Tmax (Quizartinib) ~4 hours [1]

Tmax (AC886) 5 -6 hours [1]

Effect of High-Fat Meal

No clinically significant effect

[1](2]

Distribution

Volume of Distribution (Vd/F)

275L

Protein Binding (in vitro)

=>99% (Quizartinib and AC886)

Blood-to-Plasma Ratio (in

vitro)

0.79-1.30 (Quizartinib), 1.36-
3.19 (AC886)

Metabolism

Primary Metabolizing Enzyme CYP3A4/5
Major Active Metabolite AC886
Excretion

Total Body Clearance (CL/F) 2.23 L/hour

Half-life (t1/2) in AML patients

(Maintenance)

81 £ 73 hours (Quizartinib),
136 + 113 hours (AC886)

Route of Elimination

Primarily feces (76.3% of

dose)
Unchanged Drug in Feces 4%
Elimination in Urine 1.64%
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AUCO0-24h Patient

Dose Cmax (ng/mL) ) Reference
(ng-h/mL) Population
35.4 mg once Newly
_ 140 2,680 .
daily Diagnosed AML
53 mg once daily -
529 10,200 Not Specified
(steady state)
53 mg once daily
(steady state) - 262 5,790 Not Specified

ACB886

Experimental Protocols

A fundamental aspect of pharmacokinetic analysis is the accurate quantification of the drug and
its metabolites in biological matrices. The following section outlines a typical experimental
protocol for a pharmacokinetic study of Quizartinib in vivo.

In Vivo Study Workflow

Click to download full resolution via product page

Caption: Workflow of a typical in vivo pharmacokinetic study of Quizartinib.

Bioanalytical Method: Quantification of Quizartinib in
Plasma using LC-MS/MS

This protocol describes a general method for the quantification of Quizartinib in plasma using
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and
specific technique.
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1. Sample Preparation (Protein Precipitation)

o Materials:

o Frozen human plasma samples

[¢]

Quizartinib analytical standard and internal standard (IS) (e.g., deuterated Quizartinib)

[e]

Acetonitrile (ACN), HPLC grade

o

Microcentrifuge tubes (1.5 mL)

Vortex mixer

[¢]

[e]

Centrifuge

e Procedure:

o Thaw plasma samples to room temperature.

o Spike 100 pL of plasma with the internal standard solution.

o Add 300 pL of cold acetonitrile to precipitate plasma proteins.

o Vortex for 1 minute.

o Centrifuge at 14,000 rpm for 10 minutes at 4°C.

o Transfer the supernatant to a clean tube and evaporate to dryness under a stream of
nitrogen.

o Reconstitute the residue in 100 pL of the mobile phase.

o Transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

e Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance
liquid chromatography (UHPLC) system.
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Column: A reverse-phase C18 column (e.g., BEH C18, 1.7 pm, 2.1 x 100 mm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is
gradually increased to elute Quizartinib and its metabolites.

Flow Rate: 0.4 mL/min.

Column Temperature: 40°C.

Injection Volume: 5 pL.

. Mass Spectrometry Conditions

Instrument: A triple quadrupole mass spectrometer.

lonization Mode: Electrospray lonization (ESI) in positive mode.

Multiple Reaction Monitoring (MRM) Transitions:

o Quizartinib: m/z 561.2 - 114.1

o ACB886: (Specific transition to be determined based on its mass)

o Internal Standard: (Specific transition for the deuterated standard)

Optimization: lon source parameters (e.g., capillary voltage, source temperature, gas flows)
and compound-specific parameters (e.g., collision energy, declustering potential) should be
optimized to achieve maximum signal intensity.

. Data Analysis

Peak areas of Quizartinib and the internal standard are integrated.

A calibration curve is constructed by plotting the peak area ratio (Quizartinib/IS) against the
concentration of the calibration standards.
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e The concentration of Quizartinib in the unknown samples is determined from the calibration
curve.

Mechanism of Action and Signaling Pathways

Quizartinib is a potent and selective inhibitor of FLT3. In AML, ITD mutations in the FLT3 gene
lead to constitutive activation of the receptor, promoting uncontrolled cell proliferation and
survival through various downstream signaling pathways. Quizartinib binds to the ATP-binding
pocket of the FLT3 kinase domain, stabilizing it in an inactive conformation and thereby
blocking its autophosphorylation and subsequent signal transduction.

FLT3 Signaling Pathway Inhibition by Quizartinib

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Cell Membrane

FLT3 Ligand
|

Activation Inhibition

| FLT3 Receptor
(with ITD mutation)

P P p

Nucleus

Cell Proliferation
& Survival

Inhibition of Apoptosis

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b610386?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Caption: Quizartinib inhibits the constitutively active FLT3 receptor, blocking downstream
signaling.

Quizartinib's inhibition of the hyperactive FLT3-ITD receptor disrupts key downstream signaling
cascades, including:

 RAS/RAF/MEK/ERK Pathway: This pathway is crucial for cell proliferation. Quizartinib's
action prevents the phosphorylation and activation of components in this cascade, leading to
cell cycle arrest.

o PI3K/AKT Pathway: This pathway plays a significant role in promoting cell survival and
inhibiting apoptosis. By blocking this pathway, Quizartinib promotes programmed cell death
in leukemic cells.

o STATS5 Pathway: Signal transducer and activator of transcription 5 (STAT5) is a key mediator
of cytokine signaling and is constitutively activated by FLT3-ITD, promoting cell proliferation.
Quizartinib effectively suppresses STAT5 phosphorylation.

Drug-Drug Interactions

The primary route of metabolism for Quizartinib is via the cytochrome P450 enzyme CYP3A4.
Therefore, co-administration with strong inhibitors or inducers of CYP3A4 can significantly alter
the plasma concentrations of Quizartinib.

o Strong CYP3A Inhibitors (e.g., ketoconazole, clarithromycin): These drugs can increase
Quizartinib exposure, potentially leading to an increased risk of adverse events such as QT
prolongation. Dose reduction of Quizartinib is recommended when co-administered with
strong CYP3A inhibitors.

e Strong or Moderate CYP3A Inducers (e.g., rifampin, carbamazepine): These drugs can
decrease Quizartinib exposure, potentially reducing its efficacy. Co-administration should be
avoided.

Conclusion

Quizartinib exhibits a predictable pharmacokinetic profile characterized by oral absorption,
extensive distribution, and metabolism primarily through CYP3AA4. Its long half-life supports
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once-daily dosing. A thorough understanding of its pharmacokinetics, particularly the potential
for drug-drug interactions involving the CYP3A pathway, is critical for its safe and effective use
in the treatment of FLT3-ITD positive AML. The provided experimental protocols and pathway
diagrams serve as a valuable resource for researchers and clinicians involved in the ongoing
development and clinical application of Quizartinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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